molecular formula C30H62N10O6 B1679285 Pentalysine CAS No. 19431-21-1

Pentalysine

Cat. No.: B1679285
CAS No.: 19431-21-1
M. Wt: 658.9 g/mol
InChI Key: IXPHOHNWDLRFJH-KEOOTSPTSA-N
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Description

Pentalysine, also known as this compound, is a short poly-L-lysine polypeptide composed of five lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is a cationic moiety, meaning it carries a positive charge, which makes it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

Pentalysine, also known as Lys-lys-lys-lys-lys, primarily targets the formation of silica in diatoms, a group of single-celled eukaryotic microalgae . The compound is a part of silaffin proteins, which are the main components of the organic matrix of diatom biosilica . This compound clusters function as address tags for silica deposition vesicles (SDVs), specialized intracellular vesicles that control silica formation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in silica formation. This compound clusters, derived from silaffin proteins, are sufficient for silica targeting in vivo . These clusters, which contain a high density of modified lysine residues and phosphoserines, are crucial for the transport of silaffin proteins and their incorporation into the biosilica .

Biochemical Pathways

this compound affects the biochemical pathways involved in the biomineralization process, specifically the formation of inorganic materials in diatoms . The compound plays a significant role in the formation of species-specific nanopatterned biosilica, an organic-inorganic composite material . The presence of this compound in the silaffin proteins helps control the flux of metabolites through these pathways, ensuring that the output meets biological demand .

Pharmacokinetics

The pharmacokinetics of this compound involve its high retention at tumor tissue, low retention on skin and muscle, and rapid clearance from plasma . These properties impact the bioavailability of the compound, making it an effective agent for specific applications such as photodynamic therapy .

Result of Action

The molecular and cellular effects of this compound’s action are evident in its role in silica formation. The compound’s presence in silaffin proteins leads to the creation of nanopatterned biosilica within diatoms . In addition, this compound has been found to reduce the haemolytic activity of certain peptides when used to protect erythrocytes, demonstrating its potential in influencing cellular activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness in silica targeting is demonstrated in the specific environment of diatoms . Moreover, the compound’s interaction with other molecules, such as erythrocytes, can be affected by changes in the overall negative charges of these cells . This highlights the importance of the environment in determining the action of this compound.

Biochemical Analysis

Biochemical Properties

Pentalysine plays a significant role in biochemical reactions, particularly in the context of biomineralization and photodynamic therapy. In biomineralization, this compound clusters are involved in the targeting of silaffins, which are phosphoproteins that contribute to the formation of silica-based cell walls in diatoms . These clusters facilitate the transport and incorporation of silaffins into biosilica, highlighting the importance of this compound in the biogenesis of mineral-forming vesicles.

In photodynamic therapy, this compound β-carbonylphthalocyanine zinc (ZnPc-(Lys)5) has been studied as an effective tumor-targeting photosensitizer . This compound exhibits high cellular uptake and phototoxicity towards tumor cells, making it a promising candidate for cancer treatment. The interactions between this compound and various biomolecules, such as enzymes and proteins, are crucial for its function in these biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In the context of photodynamic therapy, ZnPc-(Lys)5 demonstrates enhanced cellular uptake and significant phototoxicity towards tumor cells . This compound’s ability to selectively accumulate in tumor cells and induce cell death upon light activation underscores its potential as a therapeutic agent.

Additionally, this compound’s role in biomineralization involves its interaction with silaffins, which are essential for the formation of silica-based cell walls in diatoms . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall function and structure of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to significant biochemical and cellular effects. In biomineralization, this compound clusters function as address tags for the targeting of silaffins to silica deposition vesicles (SDVs) . These clusters contain modified lysine residues and phosphoserines, which are crucial for the proper trafficking and incorporation of silaffins into biosilica.

In photodynamic therapy, ZnPc-(Lys)5 exerts its effects through the generation of singlet oxygen upon light activation . This reactive oxygen species induces oxidative stress and cell death in tumor cells, highlighting the importance of this compound in the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied in the context of its stability, degradation, and long-term impact on cellular function. In photodynamic therapy, ZnPc-(Lys)5 has shown significant tumor inhibition and high retention in tumor tissues over time . These findings suggest that this compound-based compounds maintain their efficacy and stability in laboratory settings, making them suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ZnPc-(Lys)5, higher dosages have been associated with increased cellular uptake and phototoxicity towards tumor cells . It is essential to determine the optimal dosage to minimize potential toxic or adverse effects. Understanding the dosage effects of this compound in animal models is crucial for developing safe and effective therapeutic interventions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the context of biomineralization and photodynamic therapy. In biomineralization, this compound clusters interact with enzymes and cofactors that facilitate the formation of silica-based cell walls in diatoms . These interactions are essential for the proper functioning of the metabolic pathways involved in biosilica formation.

In photodynamic therapy, ZnPc-(Lys)5 interacts with cellular components to generate singlet oxygen, which induces oxidative stress and cell death in tumor cells . The metabolic pathways involved in this process are critical for the compound’s therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function in biochemical processes. In biomineralization, this compound clusters facilitate the transport of silaffins to SDVs, where they are incorporated into biosilica . This process involves specific transporters and binding proteins that ensure the proper localization and accumulation of silaffins.

In photodynamic therapy, ZnPc-(Lys)5 demonstrates high cellular uptake and selective accumulation in tumor tissues . This selective distribution is crucial for the compound’s therapeutic efficacy and minimizes potential side effects on healthy tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In biomineralization, this compound clusters are localized to SDVs, where they facilitate the incorporation of silaffins into biosilica . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to the appropriate subcellular compartments.

In photodynamic therapy, ZnPc-(Lys)5 is internalized by tumor cells and accumulates in specific subcellular compartments, such as mitochondria . This localization enhances the compound’s phototoxic effects and contributes to its overall therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentalysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first lysine residue: to the resin.

    Deprotection: of the amino group of the attached lysine.

    Coupling: of the next protected lysine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Repetition: of the deprotection and coupling steps until the desired this compound sequence is obtained.

    Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Pentalysine can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide, leading to the formation of oxidized lysine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where functional groups on the lysine residues are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, mild acidic or basic conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

    Oxidation: Oxidized lysine derivatives.

    Reduction: Reduced lysine derivatives.

    Substitution: Substituted lysine derivatives with different functional groups.

Scientific Research Applications

Pentalysine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and as a model peptide for understanding peptide behavior.

    Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature, which allows it to interact with negatively charged cell membranes.

    Industry: Utilized in the development of gene delivery vectors and DNA nanoparticles for gene therapy.

Comparison with Similar Compounds

Similar Compounds

    Trilysine (Lys-lys-lys): Composed of three lysine residues, trilysine is shorter and has fewer cationic charges compared to pentalysine.

    Tetralysine (Lys-lys-lys-lys): Composed of four lysine residues, tetralysine is also shorter and has fewer cationic charges compared to this compound.

Uniqueness

This compound’s uniqueness lies in its longer chain length and higher cationic charge, which enhances its ability to interact with negatively charged molecules and cell membranes. This makes it more effective in applications such as gene delivery and the construction of DNA nanoparticles.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPHOHNWDLRFJH-KEOOTSPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pentalysine stabilizes triple-helical nucleic acids, specifically intermolecular triplex DNA. [] This stabilization occurs due to the reduction of electrostatic repulsion between the negatively charged phosphate backbones of the three DNA strands by the positively charged lysine residues. [] This interaction promotes the formation and stability of the triplex structure, which can have implications for gene regulation and other DNA-related processes. []

A: Research indicates that this compound, alongside other polylysine-containing peptides, can impact the activity of vital membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. [] For instance, this compound significantly enhances the phosphorylation of specific membrane proteins in Xenopus laevis oocyte membranes. [] This effect is attributed to the interaction between the positively charged this compound and the negatively charged membrane components, influencing the enzyme activity. []

A: While not directly mentioned in the provided abstracts, this compound's ability to interact with negatively charged molecules like DNA suggests it could potentially influence the NMDAR, a receptor crucial for synaptic plasticity and memory. Given the role of specific NMDAR subunits in pain signaling pathways [], this compound's interaction with these subunits could be an area for further exploration.

ANone: this compound (Lys-Lys-Lys-Lys-Lys) has a simple structure consisting of five lysine residues linked by peptide bonds.

    A: The structure-activity relationship of polylysine-containing peptides, like this compound, plays a vital role in their interaction with membrane enzymes. [] Studies using various polymers like poly(L-lysine), poly(D-lysine), and copolymers with serine or alanine showed significant increases in membrane protein phosphorylation. [] Interestingly, poly(L-arginine) did not exhibit a similar effect, highlighting the importance of the specific arrangement of lysine residues for this activity. []

    A: While not directly demonstrated with this compound, a longer amphiphilic peptide containing a polylysine tail (Lys-Lys-Lys-Lys-Lys-Lys) has been successfully used to immobilize lipid vesicles on a polymer support. [] The polylysine segment interacts with the negatively charged lipids in the vesicle membrane, leading to strong immobilization without compromising vesicle integrity. [] This approach has been successfully applied to immobilize a membrane-bound enzyme, demonstrating its potential for various biotechnological applications. []

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